3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a methoxy-n-propyl substituent on the amide nitrogen and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position of the benzene ring. The compound’s boronate ester moiety makes it a candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryls and complex organic molecules . The methoxy group on the propyl chain enhances solubility in polar solvents, while the amide backbone contributes to stability, distinguishing it from ester-based boronate analogs .
Properties
Molecular Formula |
C17H26BNO4 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-methoxy-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H26BNO4/c1-7-10-19-15(20)12-8-9-13(14(11-12)21-6)18-22-16(2,3)17(4,5)23-18/h8-9,11H,7,10H2,1-6H3,(H,19,20) |
InChI Key |
NDCNXBYJIBORKM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCCC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of the Benzamide Core
The benzamide core is synthesized by amidation of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid or its derivatives with 3-methoxy-n-propylamine. This step typically involves:
- Activation of the carboxylic acid group using coupling agents such as carbodiimides (e.g., EDC or DCC) or acid chlorides.
- Reaction with 3-methoxy-n-propylamine under anhydrous conditions.
- Use of bases (e.g., triethylamine) to neutralize generated acids and drive the reaction.
Introduction of the Tetramethyl-1,3,2-dioxaborolane Group
The boronate ester moiety is introduced by reacting the corresponding boronic acid derivative with pinacol or related diols to form the stable dioxaborolane ring. This reaction is usually conducted under mild conditions:
- Boronic acid precursor is mixed with pinacol in anhydrous solvent (e.g., toluene or dichloromethane).
- The mixture is refluxed or stirred at room temperature.
- Water generated in the reaction is removed by azeotropic distillation or molecular sieves to drive equilibrium towards ester formation.
Attachment of the 3-Methoxy-n-propyl Side Chain
The 3-methoxy-n-propyl substituent is introduced via nucleophilic substitution or amidation:
- In some protocols, 3-methoxy-n-propylamine is directly used in amidation with activated benzoic acid derivatives.
- Alternatively, alkylation of an amide nitrogen with 3-methoxy-n-propyl halides under basic conditions is performed.
Industrial and Laboratory Scale Synthesis
Laboratory Scale
At the laboratory scale, the synthesis is conducted in batch reactors with:
- Careful control of stoichiometry.
- Use of anhydrous solvents and inert atmosphere (nitrogen or argon) to prevent hydrolysis of boronate esters.
- Purification by column chromatography or recrystallization.
Industrial Scale
For industrial production, continuous flow reactors have been employed to improve scalability and reproducibility. Advantages include:
- Enhanced heat and mass transfer.
- Precise control over reaction times and conditions.
- Automation enabling high throughput.
Purification at this scale involves crystallization and chromatographic techniques adapted for bulk processing.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Benzamide formation | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid + 3-methoxy-n-propylamine + EDC/ DCC + base | Amidation under anhydrous conditions | 75-90 |
| Boronate ester formation | Boronic acid + pinacol in toluene, reflux or room temp | Removal of water critical for equilibrium | 80-95 |
| Alkylation/Side chain attachment | 3-methoxy-n-propyl halide + amide + base (e.g., K2CO3) in DMF or THF | Alternative to direct amidation | 70-85 |
| Purification | Column chromatography, recrystallization | Essential for removing side products | — |
Full Research Findings and Notes
- The tetramethyl-1,3,2-dioxaborolane ring formation is a reversible esterification of boronic acid with pinacol, which stabilizes the boron center and enhances reactivity in cross-coupling reactions.
- Amidation reactions require careful control to prevent hydrolysis or side reactions, with carbodiimide coupling agents commonly preferred for mild conditions and high selectivity.
- The 3-methoxy-n-propyl substituent improves solubility in organic and polar solvents, facilitating handling and reaction efficiency.
- Industrial synthesis benefits from continuous flow reactors to optimize reaction time and yield, reducing batch-to-batch variability.
- Purification by chromatography is critical to separate unreacted starting materials and by-products, especially when scaling up synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while Suzuki-Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition studies. The methoxy and propyl groups can influence the compound’s solubility and binding affinity to various targets .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Analysis
a. Substituent Effects
- Target Compound: The 3-methoxy-n-propyl group provides electron-donating effects, improving solubility in polar solvents (e.g., methanol, DMF) compared to the electron-withdrawing 3-chloropropyl group in ’s compound .
- Chloropropyl Analog () : The chloro substituent may enhance electrophilicity but reduces solubility, limiting utility in aqueous-phase reactions .
- Hydroxy-Tert-Butyl Analog () : The hydroxyl group acts as an N,O-bidentate directing group, enabling metal-catalyzed C–H bond activation, a feature absent in the target compound .
b. Boronate Ester Reactivity
- The target compound and ’s analog share the same boronate ester group (C6H12BO2), making them viable for Suzuki couplings.
- The ester group in ’s compound offers higher reactivity in coupling reactions but is prone to hydrolysis under basic conditions, unlike the stable amide bond in the target .
Biological Activity
3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzamide backbone and a tetramethyl-1,3,2-dioxaborolane moiety. This compound has been studied for its potential biological activities and applications in various fields, particularly in drug development and organic synthesis.
The molecular formula of this compound is CHBNO, with a molecular weight of approximately 277.13 g/mol. The presence of the methoxy group enhances its solubility and biological activity, while the dioxaborolane moiety contributes to its reactivity profile.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiparasitic Activity : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in parasitic metabolism. For instance, modifications in the molecular structure can lead to improved potency against malaria parasites by targeting PfATP4-associated Na-ATPase activity .
- Immunological Effects : The compound has shown promise in enhancing immune responses. In related studies, benzamide derivatives have been effective in modulating immune cell activities, particularly in assays involving PD-1/PD-L1 interactions .
- Synthetic Versatility : The compound's structure allows for various synthetic pathways that can yield derivatives with enhanced biological properties. For example, coupling reactions involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and n-propylamine have demonstrated effective yields and reactivity.
Case Studies
A few notable case studies highlight the biological activity of similar compounds:
- Study on Dihydroquinazolinone Derivatives : Research on dihydroquinazolinone derivatives demonstrated that polar functionalities improved aqueous solubility while balancing metabolic stability and antiparasitic activity. These findings suggest that structural modifications can significantly influence biological efficacy .
- PD-1/PD-L1 Inhibition : Compounds designed to inhibit PD-1 interactions have shown varying degrees of success in rescuing immune cells from apoptosis. Similar mechanisms may be explored for this compound to enhance its therapeutic potential against cancers .
Comparative Analysis
The following table compares this compound with structurally related compounds:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 376584-62-2 | 0.88 | Antiparasitic |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 380151-86-0 | 0.86 | Antimicrobial |
| N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | 909391-56-6 | 0.83 | Immune modulation |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols and hazard assessments for synthesizing 3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
- Methodology : Prior to synthesis, conduct a hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) and ACS’s Hazard Assessment in Research Laboratories (2015). Key steps include:
- Evaluating risks associated with reagents (e.g., boronic esters, sodium carbonate) and solvents (e.g., dichloromethane).
- Using ventilation and PPE (gloves, lab coats) due to potential mutagenicity of amide derivatives, as seen in structurally related compounds .
- Monitoring thermal stability via DSC if decomposition is suspected .
Q. What synthetic routes are commonly used to prepare this compound, and how can purity be optimized?
- Methodology : The synthesis typically involves:
- Step 1 : Formation of the boronic ester via Miyaura borylation, using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron under inert atmosphere .
- Step 2 : Amidation of the benzamide core using coupling agents like HBTU or EDC in anhydrous THF .
- Optimization : Use HPLC or TLC to monitor reaction progress. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Key Data :
| Parameter | Condition |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (1 mol%) |
| Solvent | THF, 80°C, N₂ atmosphere |
| Reaction Time | 12–24 hours |
Q. How should this compound be stored to ensure stability?
- Methodology :
- Store under inert gas (argon) at –20°C to prevent hydrolysis of the dioxaborolane moiety .
- Use amber vials to avoid photodegradation. Confirm stability via periodic NMR analysis .
Advanced Research Questions
Q. What strategies can evaluate the biological activity of this compound, given structural similarities to bioactive boronates?
- Methodology :
- In vitro assays : Test kinase inhibition (e.g., EGFR, BTK) using fluorescence-based assays. IC₅₀ values can be compared to known inhibitors like Ibrutinib .
- ADME profiling : Assess solubility (shake-flask method) and permeability (Caco-2 cell model). The methoxy group may enhance bioavailability, as seen in related benzamides .
- Comparative Data :
| Compound | IC₅₀ (EGFR) | LogP |
|---|---|---|
| Target Compound | Pending | 2.8* |
| Ibrutinib | 0.5 nM | 3.1 |
| *Predicted via SwissADME. |
Q. How does the tetramethyl-1,3,2-dioxaborolane moiety influence Suzuki-Miyaura coupling efficiency?
- Methodology :
- Compare coupling yields using aryl halides (e.g., 4-bromotoluene) under standardized conditions (Pd(OAc)₂, K₂CO₃, DMF/H₂O).
- The electron-rich dioxaborolane enhances transmetallation rates but may require longer reaction times (24–48 hours) .
- Mechanistic Insight : DFT studies suggest the methyl groups stabilize the boronate intermediate, reducing side reactions .
Q. How can contradictory data on mutagenicity and toxicity be resolved for this compound?
- Methodology :
- Perform Ames II testing (TA98 and TA100 strains) to assess mutagenicity. Reference compound 3 in showed low mutagenicity (comparable to benzyl chloride), suggesting similar protocols apply .
- Conduct in vivo acute toxicity studies (OECD 423) in rodent models, focusing on hepatic and renal biomarkers .
Data Contradictions and Validation
- Synthesis Yield Variability : Discrepancies in yields (40–70%) may arise from moisture sensitivity of intermediates. Validate via Karl Fischer titration of solvents and strict inert conditions .
- Biological Activity : Limited data on the target compound necessitates cross-validation with structurally analogous molecules (e.g., boronate-containing kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
